Sibutramine-d6

Overview

Description

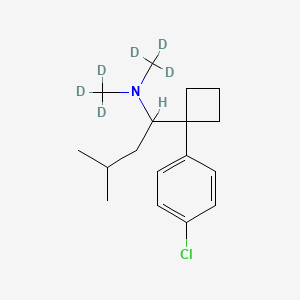

Sibutramine-d6: is a deuterated form of sibutramine, a compound primarily used as an appetite suppressant for the treatment of obesity. The deuterium atoms replace hydrogen atoms in the molecular structure, which can be useful in various research applications, particularly in the study of metabolic pathways and pharmacokinetics. The molecular formula of this compound is C17H20D6ClN, and it has a molecular weight of 285.88 g/mol .

Mechanism of Action

Target of Action

Sibutramine-d6 primarily targets neurotransmitters in the brain, specifically norepinephrine, serotonin, and to a lesser extent, dopamine . These neurotransmitters play a crucial role in mood regulation and the feeling of satiety .

Mode of Action

This compound operates as a norepinephrine, serotonin, and dopamine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters at the neuronal synapse, it promotes a sense of satiety and decreases appetite, thereby reducing food intake .

Biochemical Pathways

The therapeutic effects of this compound are exerted predominantly via its secondary (M1) and primary (M2) amine metabolites . These metabolites inhibit the reuptake of norepinephrine, serotonin, and dopamine both in vitro and in vivo . This dual mechanism of action results in two synergistic physiological effects — a reduction in energy intake and an increase in energy expenditure .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of neurotransmitter reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced satiety, reduced food intake, and increased energy expenditure . Additionally, this compound has been found to have effects on cardiac hERG K+ channels .

Action Environment

Environmental factors such as the patient’s health status can influence the action, efficacy, and stability of this compound. For instance, it has been reported that Sibutramine is associated with QT-prolongation and cardiovascular adverse effects such as tachycardia, hypertension, and arrhythmias in a number of clinical cases . Therefore, the safety of this compound should be assessed considering the possible risk occurring in preclinical testing and clinical use .

Biochemical Analysis

Biochemical Properties

Sibutramine-d6, like its parent compound sibutramine, interacts with various enzymes and proteins involved in neurotransmitter reuptake. It inhibits the reuptake of serotonin and noradrenaline, and to a lesser extent, dopamine . This interaction alters the concentration of these neurotransmitters in the synaptic cleft, influencing various biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its influence on neurotransmitter levels. By inhibiting the reuptake of serotonin, noradrenaline, and dopamine, this compound can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inhibiting the reuptake transporters for serotonin, noradrenaline, and dopamine. This inhibition prevents these neurotransmitters from being taken back up into the pre-synaptic neuron after they have been released, leading to increased levels in the synaptic cleft .

Temporal Effects in Laboratory Settings

It is known that the parent compound, sibutramine, has a half-life of approximately 1 hour in plasma, suggesting that this compound may have similar temporal dynamics .

Dosage Effects in Animal Models

Studies on sibutramine have shown that it can have dose-dependent effects, with higher doses leading to greater weight loss but also increased risk of side effects .

Transport and Distribution

Given its lipophilic nature, it is likely that it can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely that it is localized to the synaptic cleft where it can interact with neurotransmitter reuptake transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sibutramine-d6 involves the incorporation of deuterium atoms into the sibutramine molecule. This can be achieved through several synthetic routes, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.

Deuterated Precursors: Using deuterated starting materials in the synthesis of sibutramine can lead to the formation of this compound. This approach ensures that the deuterium atoms are incorporated at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Deuteration: Introduction of deuterium atoms into the precursor molecules.

Purification: Separation and purification of the deuterated product using techniques such as chromatography.

Quality Control: Ensuring the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Sibutramine-d6 can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Sibutramine-d6 has several scientific research applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sibutramine in the body.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of sibutramine.

Drug Development: Using this compound as a reference standard in the development of new drugs and therapeutic agents.

Analytical Chemistry: Employing this compound in analytical techniques such as mass spectrometry to improve the accuracy and sensitivity of measurements.

Comparison with Similar Compounds

Sibutramine: The non-deuterated form of Sibutramine-d6, used for the same therapeutic purposes.

Phentermine: Another appetite suppressant that acts as a central nervous system stimulant.

Topiramate: A medication used for weight loss and the treatment of epilepsy, which has different mechanisms of action compared to sibutramine.

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterated structure, which makes it particularly useful in research applications. The presence of deuterium atoms can provide insights into the metabolic stability and pharmacokinetics of the compound, making it a valuable tool in drug development and analytical chemistry .

Biological Activity

Sibutramine-d6 is a deuterated analogue of sibutramine, a compound that was once widely used as an anti-obesity medication. Understanding its biological activity involves examining its pharmacological mechanisms, metabolic pathways, and clinical implications, particularly in relation to weight management and associated health risks.

This compound (C17H26ClN) functions primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI). This mechanism promotes weight loss by increasing serotonin and norepinephrine levels in the brain, which enhances satiety and reduces appetite. The deuterated form allows for better tracking in metabolic studies without significantly altering its biological activity compared to the non-deuterated counterpart .

Pharmacological Profile

The following table summarizes key characteristics of sibutramine and its metabolites:

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Sibutramine | C17H26ClN | Serotonin and norepinephrine reuptake inhibitor | Withdrawn from market due to cardiovascular risks |

| Desmethyl Sibutramine | C16H24ClN | Active metabolite of sibutramine | Less potent than parent compound |

| This compound | C17H26ClN | Similar to sibutramine | Deuterated for metabolic tracking |

Weight Management

This compound's role in weight management has been explored through various studies. It is known to decrease calorie intake and increase energy expenditure, making it a potential candidate for obesity treatment. However, its clinical use has been limited due to safety concerns.

Cardiovascular Risks

A significant concern regarding sibutramine, including its deuterated form, is the associated cardiovascular risks. A case study reported a 21-year-old woman experiencing cardiac arrest after using weight loss pills containing sibutramine obtained online. This incident highlighted the dangers of non-prescription sibutramine use, especially when combined with other agents that prolong the QT interval .

Psychotic Symptoms

Another area of concern is the potential for psychosis associated with sibutramine use. A report documented a case where a patient developed acute psychosis after consuming herbal slimming products containing sibutramine. This underscores the need for caution when using such compounds, particularly in individuals without prior psychiatric history .

Metabolic Pathways

The metabolism of this compound involves conversion into various metabolites, including desmethylsibutramine. These metabolites retain some biological activity but differ in potency and effects. Understanding these pathways is crucial for assessing the overall impact of the compound on human health.

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAANXDKBXWMLN-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662190 | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216544-25-0 | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.